molecular formula C18H20N6 B569058 2-phenyl-amino-N6-endo-norbornyladenine CAS No. 863202-33-9

2-phenyl-amino-N6-endo-norbornyladenine

Cat. No.: B569058
CAS No.: 863202-33-9
M. Wt: 320.4 g/mol
InChI Key: SLLSODGWHDUMRG-UHFFFAOYSA-N
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Description

CAY10498 is a potent and selective antagonist of the A3 adenosine receptor. It is known for its high affinity and selectivity, exhibiting a Ki value of 37 nanomolar. The compound is a structural analog of reversine, a dedifferentiation agent of embryonic progenitor cells. CAY10498 does not demonstrate dedifferentiation effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

CAY10498 is synthesized through a series of chemical reactions involving the formation of a bicyclic structure and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the bicyclic structure: This involves the cyclization of a suitable precursor to form the bicyclic core.

    Functionalization: The bicyclic core is then functionalized with various substituents to achieve the desired chemical structure of CAY10498.

The reaction conditions for these steps typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

The industrial production of CAY10498 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

CAY10498 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions can be employed to replace specific substituents on the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen-containing functional groups .

Scientific Research Applications

CAY10498 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the A3 adenosine receptor and its role in various chemical processes.

    Biology: The compound is used to investigate the biological functions of the A3 adenosine receptor in various cellular and molecular pathways.

    Medicine: CAY10498 is of interest as a potential therapeutic agent for conditions such as glaucoma and inflammation due to its selective antagonism of the A3 adenosine receptor.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting the A3 adenosine receptor

Comparison with Similar Compounds

CAY10498 is unique in its high selectivity and potency as an A3 adenosine receptor antagonist. Similar compounds include:

    Reversine: A structural analog of CAY10498, known for its dedifferentiation effects on embryonic progenitor cells.

    MRS1220: Another A3 adenosine receptor antagonist with different structural features and binding affinities.

    PSB-11: A selective A3 adenosine receptor antagonist with distinct chemical properties.

Compared to these compounds, CAY10498 stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-N-(2-bicyclo[2.2.1]heptanyl)-2-N-phenyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLSODGWHDUMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694030
Record name N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863202-33-9
Record name N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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